![molecular formula C28H25ClN2O4 B2806541 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631891-82-2](/img/no-structure.png)

1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

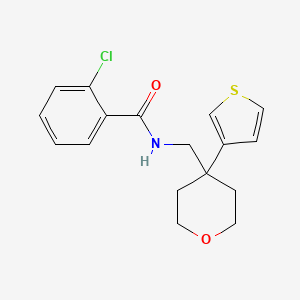

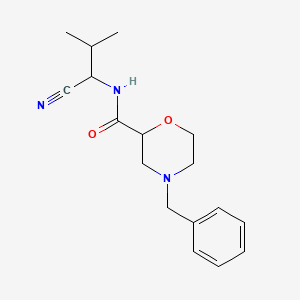

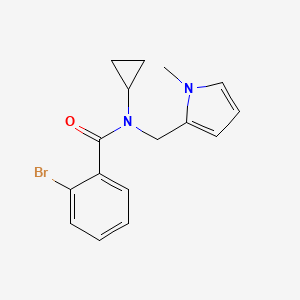

This compound is a complex organic molecule with the molecular formula C23H30N2O2 . It is part of the class of compounds known as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones .

Synthesis Analysis

The synthesis of this class of compounds involves a multicomponent process . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported, which is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well documented. Its molecular weight is 366.5 . More research is needed to fully understand its properties.Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : A method for synthesizing derivatives of this compound involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, leading to high yields of related compounds. This process allows for a wide range of derivatives to be produced, demonstrating the flexibility of the synthetic approach for creating various analogs (Vydzhak & Panchishyn, 2010).

Crystal and Molecular Structure : Investigations into the crystal and molecular structures of related compounds have been conducted using X-ray diffraction (XRD) analysis. These studies have provided detailed insights into the configurations and binding properties of these molecules, essential for understanding their chemical behavior and potential applications (Dmitriev et al., 2011).

Potential Applications

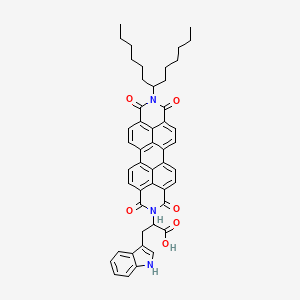

Material Science : Research on the derivatives of this compound includes studying their photoluminescent properties for potential use in electronic applications. The development of π-conjugated polymers and copolymers containing related units has shown promising results in creating materials with desirable optical and electronic properties, suitable for use in photovoltaic devices and light-emitting diodes (Beyerlein & Tieke, 2000).

Organic Chemistry : The compound's derivatives have been used in three-component condensation reactions to form complex heterocyclic systems. These reactions highlight the utility of these derivatives in synthesizing novel organic compounds with potential applications in drug discovery and development (Dmitriev et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a substituted chromanone, which is synthesized via a multi-step reaction sequence. The second intermediate is a substituted pyrrole, which is synthesized via a one-pot reaction. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "benzyl bromide", "4-bromoanisole", "ethyl acetoacetate", "dimethylamine", "acetic acid", "sodium acetate", "2-chloroacetyl chloride", "palladium acetate", "copper(II) acetate", "triethylamine", "potassium carbonate", "1,2-dibromoethane", "sodium hydride", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone" ], "Reaction": [ "Step 1: Synthesis of 4-(benzyloxy)benzaldehyde by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate and 1,2-dibromoethane.", "Step 2: Synthesis of 4-(benzyloxy)chalcone by reacting 4-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of sodium hydride.", "Step 3: Synthesis of 4-(benzyloxy)chromanone by reacting 4-(benzyloxy)chalcone with 2-chloroacetyl chloride in the presence of triethylamine.", "Step 4: Synthesis of 2-(dimethylamino)ethylamine by reacting dimethylamine with acetic acid in the presence of sodium acetate.", "Step 5: Synthesis of substituted pyrrole by reacting 4-bromoanisole with 2-(dimethylamino)ethylamine and copper(II) acetate in the presence of acetic acid.", "Step 6: Synthesis of the final product by coupling 4-(benzyloxy)chromanone with the substituted pyrrole using a palladium-catalyzed cross-coupling reaction in the presence of triethylamine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone." ] } | |

CAS No. |

631891-82-2 |

Molecular Formula |

C28H25ClN2O4 |

Molecular Weight |

488.97 |

IUPAC Name |

7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

InChI |

InChI=1S/C28H25ClN2O4/c1-30(2)14-15-31-25(19-8-11-21(12-9-19)34-17-18-6-4-3-5-7-18)24-26(32)22-16-20(29)10-13-23(22)35-27(24)28(31)33/h3-13,16,25H,14-15,17H2,1-2H3 |

InChI Key |

MEQKQOKWAFKGGX-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2806458.png)

![3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2806459.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2806460.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)

![3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2806468.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2806472.png)

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2806475.png)

![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)

![{[7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]thio}acetonitrile](/img/structure/B2806480.png)

![2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2806481.png)